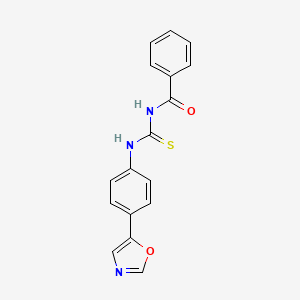

N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide

Description

"N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide" is a thiourea-based compound featuring a benzamide core linked to a 4-(oxazol-5-yl)phenyl group via a carbamothioyl bridge. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, distinguishes this compound from structurally related derivatives. Thiourea moieties are known for their hydrogen-bonding capabilities and biological relevance, particularly in enzyme inhibition and anticancer activity .

Properties

IUPAC Name |

N-[[4-(1,3-oxazol-5-yl)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c21-16(13-4-2-1-3-5-13)20-17(23)19-14-8-6-12(7-9-14)15-10-18-11-22-15/h1-11H,(H2,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKIGYZNEQWTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=CN=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the formation of oxazolones and subsequent reactions to yield the final benzamide derivative. The synthesis typically involves:

- Preparation of Oxazolones : Using substituted aldehydes and amines, oxazolones are formed via the Erlenmeyer–Plochl reaction.

- Formation of Benzamides : A nucleophilic attack by secondary amines on the oxazolone ring leads to the production of benzamides, which are confirmed using spectroscopic techniques such as IR, NMR, and LC/MS.

Biological Activities

N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide exhibits a range of biological activities:

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. Compounds derived from oxazolones have shown IC50 values indicating potent LOX inhibition, suggesting potential use in treating inflammatory diseases .

Antioxidant Activity

The compound has demonstrated antioxidant properties by inhibiting lipid peroxidation. In vitro studies have shown that certain derivatives can effectively scavenge free radicals, which are implicated in oxidative stress-related conditions .

Antiviral Activity

Recent studies have identified similar compounds as potential antiviral agents against human norovirus. The antiviral activity is linked to their ability to inhibit viral replication processes, making them candidates for further investigation in antiviral drug development .

In Vitro Studies

A study evaluated the anti-inflammatory efficacy of various oxazolone derivatives using the carrageenan-induced paw edema model in rats. Compounds showed varying degrees of efficacy compared to indomethacin, a standard anti-inflammatory drug. Notably, certain derivatives exhibited comparable or superior activity in inhibiting edema formation .

Molecular Docking Studies

Molecular docking analyses have been conducted to predict the binding interactions between these compounds and target proteins involved in inflammation and cancer pathways. For example, docking studies indicated favorable interactions with proteins such as Akt and PR (PDP: 4OAR), which are crucial in cancer signaling pathways .

Therapeutic Potential

The diverse biological activities of this compound suggest its potential as a lead compound in drug discovery for:

- Anti-inflammatory agents : Targeting conditions like arthritis or other inflammatory diseases.

- Antioxidants : Developing supplements or drugs aimed at reducing oxidative stress.

- Antiviral medications : Addressing viral infections, particularly gastrointestinal viruses like norovirus.

Data Summary Table

| Property | Description |

|---|---|

| Compound Name | This compound |

| Synthesis Method | Erlenmeyer–Plochl reaction followed by nucleophilic attack |

| Biological Activities | Anti-inflammatory, Antioxidant, Antiviral |

| Key Findings | Potent LOX inhibition; antioxidant properties; antiviral potential against norovirus |

| Therapeutic Applications | Anti-inflammatory drugs; antioxidants; antiviral medications |

Mechanism of Action

The mechanism by which N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide exerts its effects involves interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

The following analysis compares "N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide" with seven structurally related derivatives from the literature, focusing on substituent effects, synthesis yields, melting points, and spectroscopic features.

Structural Variations and Substituent Effects

The target compound’s oxazole ring contrasts with the imidazolidinone or thioxoimidazolidinone groups in analogs (Table 1). These heterocyclic variations influence electronic properties and intermolecular interactions:

- Oxazole : Aromatic, electron-deficient due to electronegative N and O atoms; may enhance π-π stacking or metabolic stability.

Substituents on the benzamide moiety (e.g., -Cl, -NO₂, -OCH₃) further modulate properties:

- Electron-withdrawing groups (e.g., -NO₂, -Cl): Increase melting points and reactivity but may reduce yields due to steric or electronic hindrance.

- Electron-donating groups (e.g., -CH₃, -OCH₃) : Lower melting points and improve yields by stabilizing intermediates .

Key Observations :

- Yields correlate with substituent steric/electronic effects. For example, thiophene-2-carboxamide (82% yield) benefits from planar aromatic stabilization .

- Melting points vary widely (158–258°C), influenced by substituent position and symmetry. Para-nitro groups (244–245°C) exhibit higher melting points than meta-nitro analogs (162–164°C) due to enhanced crystallinity .

Spectroscopic Characteristics

- 1H NMR: Thiourea NH protons resonate at δ 10.10–12.58 ppm, consistent across derivatives. Aromatic protons (ArH) appear at δ 7.20–8.36 ppm, with shifts depending on substituent electron effects (e.g., deshielding by -NO₂) .

- IR Spectroscopy : Strong absorption bands for C=S (1200–1250 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) confirm the thiourea and benzamide motifs .

Biological Activity

N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-(Oxazol-5-yl)aniline with isothiocyanates, followed by acylation with benzoyl chloride. This method allows for the introduction of the oxazole and thiourea moieties, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, using the cup plate method at a concentration of 1 µg/mL. The results indicated notable antibacterial activity, suggesting its potential as a therapeutic agent against bacterial infections .

Antifungal Activity

In addition to its antibacterial effects, this compound also showed antifungal activity against Aspergillus niger and Aspergillus oryzae. The antifungal efficacy was assessed similarly, indicating that the compound could be useful in treating fungal infections .

Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes, such as protein kinases and amylases, which are crucial for tumor growth and microbial survival .

- Modulation of Signaling Pathways : It affects signaling pathways associated with inflammation and immune response, enhancing its therapeutic potential against infections and tumors .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antibacterial Study : A study conducted on this compound demonstrated a significant reduction in bacterial growth when treated with varying concentrations, showcasing dose-dependent efficacy against both gram-positive and gram-negative bacteria .

- Antifungal Efficacy : Another research effort focused on its antifungal properties revealed that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential use in clinical settings for fungal infections .

- Cancer Cell Lines : In vitro assays using human cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, indicating strong antitumor effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.